3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide is a complex organic compound with a unique structure that makes it valuable in various scientific fields. This compound is characterized by the presence of a dimethylsulfamoyl group, a methoxy group, and a phenoxyphenyl group attached to a benzamide core. Its intricate structure allows for diverse applications, particularly in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction is known for its mild conditions and functional group tolerance .
-
Step 1: Preparation of Intermediate Compounds
Reactants: Phenylboronic acid, 4-bromo-3-methoxybenzoic acid, and 2-phenoxyaniline.
Catalyst: Palladium(0) complex.
Conditions: The reaction is carried out in a mixture of solvents, typically tetrahydrofuran (THF) and water, under an inert atmosphere at elevated temperatures.
-
Step 2: Formation of the Target Compound
Reactants: The intermediate compounds from Step 1 are reacted with dimethylsulfamoyl chloride.
Conditions: The reaction is conducted in the presence of a base, such as triethylamine, at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 3-(dimethylsulfamoyl)-4-hydroxy-N-(2-phenoxyphenyl)benzamide.
Reduction: 3-(dimethylsulfamoyl)-4-methoxy-N-(2-aminophenyl)benzamide.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)-N-(2-phenoxyphenyl)benzamide
- N-(2-phenoxyphenyl)-4-methoxybenzamide
Uniqueness
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide stands out due to the presence of both the dimethylsulfamoyl and methoxy groups, which confer unique chemical properties and biological activities. These functional groups enhance its solubility, stability, and ability to interact with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxy-N-(2-phenoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-24(2)30(26,27)21-15-16(13-14-20(21)28-3)22(25)23-18-11-7-8-12-19(18)29-17-9-5-4-6-10-17/h4-15H,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVFWXIOMRNZKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.